molecular formula C11H16N2O B13532651 3-Methoxy-2-(piperidin-2-yl)pyridine

3-Methoxy-2-(piperidin-2-yl)pyridine

Cat. No.: B13532651
M. Wt: 192.26 g/mol
InChI Key: UAPXJZMUUXZCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the third position and a piperidine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(piperidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

3-Methoxy-2-(piperidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery, particularly for targeting neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(piperidin-2-yl)pyridine: Similar structure with the methoxy and piperidine groups swapped.

    3-Methoxy-2-(piperidin-3-yl)pyridine: Similar structure with the piperidine ring attached at the third position of the pyridine ring.

    2-Methoxy-3-(piperidin-3-yl)pyridine: Combination of the above variations.

Uniqueness

3-Methoxy-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with targeted activities.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-methoxy-2-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-14-10-6-4-8-13-11(10)9-5-2-3-7-12-9/h4,6,8-9,12H,2-3,5,7H2,1H3

InChI Key

UAPXJZMUUXZCEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.